molecular formula C24H24N4O3S2 B11636799 2-Amino-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B11636799
M. Wt: 480.6 g/mol
InChI Key: NZEHQKOAJJRIOU-UHFFFAOYSA-N
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Description

2-Amino-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure that includes a quinoline core, a thienyl group, and various functional groups such as amino, nitro, and cyano groups

Preparation Methods

The synthesis of 2-Amino-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thienyl and methylsulfanyl groups can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines.

Scientific Research Applications

2-Amino-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and cyano groups can influence its binding affinity and specificity to these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives with various functional groups. For example:

    2-Amino-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile: Unique due to its specific combination of functional groups.

    Other quinoline derivatives:

Properties

Molecular Formula

C24H24N4O3S2

Molecular Weight

480.6 g/mol

IUPAC Name

2-amino-7,7-dimethyl-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-1-(4-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C24H24N4O3S2/c1-13-9-16(23(32-4)33-13)20-17(12-25)22(26)27(14-5-7-15(8-6-14)28(30)31)18-10-24(2,3)11-19(29)21(18)20/h5-9,20H,10-11,26H2,1-4H3

InChI Key

NZEHQKOAJJRIOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)SC)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=C(C=C4)[N+](=O)[O-])N)C#N

Origin of Product

United States

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